Benzyl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

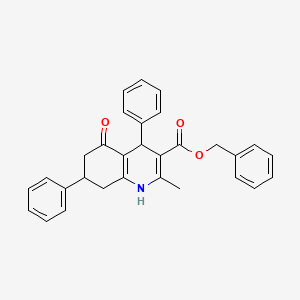

This compound belongs to the hexahydroquinoline family, characterized by a fused bicyclic system with a partially saturated quinoline backbone. Key structural features include:

- Substituents: A benzyl ester at position 3, methyl at position 2, and phenyl groups at positions 4 and 5.

- Functional groups: A 5-oxo group and a hexahydroquinoline core, which confers conformational flexibility.

Properties

IUPAC Name |

benzyl 2-methyl-5-oxo-4,7-diphenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27NO3/c1-20-27(30(33)34-19-21-11-5-2-6-12-21)28(23-15-9-4-10-16-23)29-25(31-20)17-24(18-26(29)32)22-13-7-3-8-14-22/h2-16,24,28,31H,17-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGBWEAQQLRIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Benzyl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

Medicine: It has potential therapeutic applications due to its bioactive properties.

Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Benzyl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Their Impact

The following table summarizes key structural differences and similarities:

Key Observations :

- Aromatic Substituents : Diphenyl groups at positions 4 and 7 (target) enhance π-π stacking interactions, whereas electron-withdrawing groups (e.g., Br in ) may alter electronic properties .

- Conformational Flexibility: The hexahydroquinoline core adopts chair () or sofa () conformations depending on substituents, affecting crystal packing .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic data from analogs reveal:

- Space Groups: Monoclinic (e.g., P21/c in ) or triclinic (e.g., P1 in ) systems dominate .

- Hydrogen Bonding :

- Puckering Analysis : Cremer-Pople parameters () quantify ring distortions, which vary with substituent steric effects .

Biological Activity

Benzyl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's structure is characterized by a hexahydroquinoline core with various substituents that influence its biological activity. The molecular formula is , and it features a benzyl group and a carboxylate ester that enhance its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The biological evaluation of similar quinoline derivatives indicated their effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus . While specific data on this compound is limited, its structural analogs suggest a potential for similar activity.

Anti-inflammatory Effects

Quinoline derivatives are also noted for their anti-inflammatory properties. Studies have reported that certain compounds can inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), which is indicative of anti-inflammatory activity . This mechanism often involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. Research into related quinoline compounds has shown promising results in reducing inflammation markers in vitro.

Anticancer Activity

The anticancer potential of quinoline derivatives is another area of active research. Compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain quinolines have shown effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell proliferation . The presence of specific functional groups in this compound may enhance its interaction with cancer cell targets.

Case Studies and Research Findings

A summary of relevant studies on related quinoline derivatives is presented in the table below:

Q & A

Q. Critical Parameters :

- Temperature control (±2°C) to avoid side reactions.

- Stoichiometric ratios (e.g., 1:1:1 for aldehyde/ketone/β-ketoester).

- Reaction time optimization (typically 8–24 hours for cyclization).

How is the compound characterized to confirm its molecular structure?

Methodological Answer:

Characterization involves:

NMR Spectroscopy :

- 1H NMR : Identify aromatic protons (δ 6.8–7.8 ppm) and methyl groups (δ 1.2–2.5 ppm).

- 13C NMR : Confirm carbonyl (C=O, δ 190–210 ppm) and ester (C-O, δ 165–175 ppm) groups .

Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 504.2).

X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL or OLEX2 .

Q. Example Workflow :

- Acquire 1H-13C HSQC to map proton-carbon connectivity.

- Use NOESY to detect spatial proximity of protons in rigid regions.

How can researchers address low yields in the final cyclization step?

Methodological Answer:

Reaction Optimization :

- Screen catalysts (e.g., p-TSA vs. L-proline) to enhance cyclization efficiency.

- Use microwave-assisted synthesis (80°C, 30 min) to accelerate kinetics .

Byproduct Analysis :

- Employ LC-MS to detect intermediates (e.g., open-chain enamines).

- Add molecular sieves to absorb water and shift equilibrium toward product .

Q. Critical Metrics :

- Yield improvement from 40% (conventional heating) to 65% (microwave).

- Purity >98% confirmed by HPLC (C18 column, acetonitrile/water gradient).

What strategies are effective for studying the compound’s reactivity toward electrophilic substitution?

Methodological Answer:

Electrophilic Aromatic Substitution (EAS) :

- Nitration : Use HNO3/H2SO4 at 0°C to introduce nitro groups at para positions (monitored by TLC).

- Sulfonation : React with SO3 in DCM to install sulfonic acid groups .

Kinetic Studies :

- Use stopped-flow UV-Vis spectroscopy to measure reaction rates (λmax = 320 nm for nitro derivatives).

- Compare Hammett σ values to predict substituent effects.

Example Reactivity Order :

Nitro > Chloro > Methoxy (activating/deactivating effects via resonance).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.